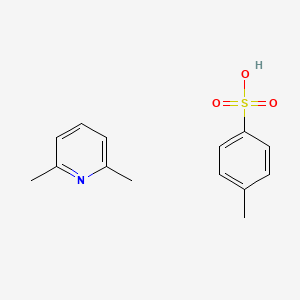

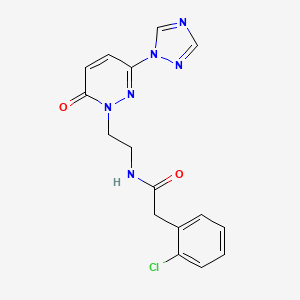

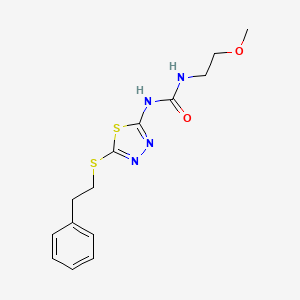

![molecular formula C11H12LiN3O2 B2630089 Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197062-56-7](/img/structure/B2630089.png)

Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[4,5-b]pyridines are a group of compounds that contain an imidazole ring fused with a pyridine moiety . They have been found to exhibit a wide range of biological activities, including acting as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation-dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents), and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The molecular structures of new compounds in this class are typically established using NMR spectroscopic data, mass spectrometry, and XRD single crystal analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often proceed via specific routes, as determined by time-dependent 1H NMR studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate and its derivatives are explored in various synthetic pathways, offering a window into their utility in the preparation of complex heterocyclic compounds. A noteworthy reaction involves the dehydrogenation of 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine derivatives using dimethyl sulfoxide, leading to the formation of 4-aryl(hetaryl)imidazo[4,5-c]pyridine derivatives through a process of dehydrogenation and decarboxylation. This method provides access to challenging compounds, showcasing the potential of lithium salts in facilitating novel organic transformations (Lomov et al., 2014).

Catalysis and Synthesis of Novel Compounds

The catalytic properties of lithium derivatives are utilized in a one-pot three-component synthesis of imidazo[1,5-a]pyridines, employing aromatic aldehydes and dipyridil ketone with ammonium acetate. Lithium chloride acts as a catalyst under microwave irradiation, underscoring the versatility of lithium derivatives in facilitating efficient synthetic protocols for heterocyclic compounds (Rahmati & Khalesi, 2011).

Fluorescent Probes and Mercury Ion Detection

A notable application in the realm of material science is the development of fluorescent probes for mercury ion detection. Specific imidazo[1,2-a]pyridine derivatives have been synthesized, demonstrating efficiency as fluorescent probes for mercury ions both in acetonitrile and buffered aqueous solutions. This discovery opens new pathways for the design of selective sensors based on this compound derivatives (Shao et al., 2011).

Advanced Organic Synthesis

Further research into the reactivity of lithium imidazo[4,5-b]pyridine derivatives has led to innovative synthetic strategies, such as the direct alkynylation of these compounds. Utilizing stable and readily available dibromoalkenes as electrophilic alkyne precursors, this methodology facilitates the synthesis of 2-alkynyl-3H-imidazo[4,5-b]pyridines. The approach is characterized by its compatibility with various substitutions, contributing to the diversity of drug design scaffolds and highlighting the strategic role of lithium derivatives in modern synthetic chemistry (Aziz et al., 2016).

Wirkmechanismus

While the specific mechanism of action would depend on the particular compound and its biological target, imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;3-(2-methylpropyl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.Li/c1-7(2)6-14-9-8(4-3-5-12-9)13-10(14)11(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDUAVREJWBULW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)CN1C2=C(C=CC=N2)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

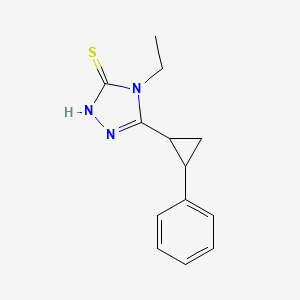

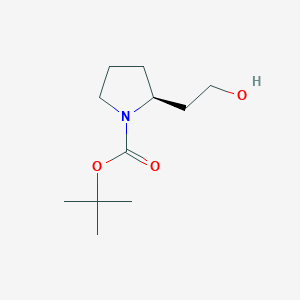

![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)

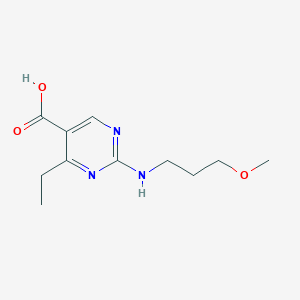

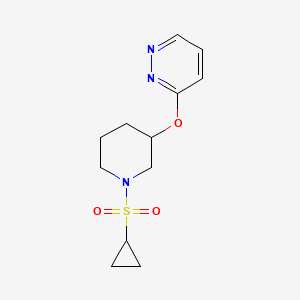

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630015.png)

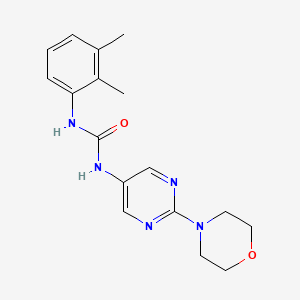

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)

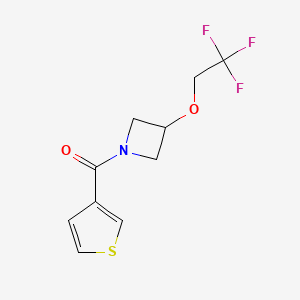

![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)

![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)